4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide
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Overview
Description
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-methyl-1,3-thiazol-4-yl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide and a base.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Substituted benzamide derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of thiazole and benzamide derivatives.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and benzamide core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide is unique due to the combination of the thiazole ring and benzamide core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-21-18(13-23-14)16-7-9-17(10-8-16)19(22)20-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOMXYGODRBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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